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(s)-Benzyl 2-carbamoylpyrrolidine-

1-carboxylate

Cat. No.: B554354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as 1-Benzyloxycarbonyl-L-

prolinamide or N-Cbz-L-prolinamide, is a chiral pyrrolidine derivative. Its structural features,

including the proline scaffold and the benzyloxycarbonyl protecting group, make it a valuable

building block in medicinal chemistry and drug discovery. The stereochemistry of the pyrrolidine

ring is crucial for its interaction with biological targets, highlighting the importance of

enantiomerically pure compounds in the development of novel therapeutics. This document

provides a comprehensive overview of the known physical properties of the (s)-enantiomer,

along with detailed experimental protocols for their determination and characterization.

Chemical Identity
IUPAC Name: (2S)-Benzyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate

Synonyms: 1-Benzyloxycarbonyl-L-prolinamide, N-Cbz-L-prolinamide

CAS Number: 34079-31-7

Molecular Formula: C₁₃H₁₆N₂O₃

Molecular Weight: 248.28 g/mol
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Physical Properties
A summary of the available quantitative data for (s)-Benzyl 2-carbamoylpyrrolidine-1-
carboxylate is presented in the table below. It is important to note that some of these values

are predicted and should be confirmed by experimental analysis.

Property Value Source

Molecular Weight 248.28 g/mol [1]

Melting Point 91-93 °C [2]

Boiling Point 465.6 °C at 760 mmHg [1]

Density 1.263 g/cm³ [1]

Flash Point 235.4 °C [1]

Optical Purity
99.9% (HPLC area

normalization method)
[2]

Purity 99.8% [2]

Solubility

Data not available for specific

solvents. General solubility

information for a related

compound suggests it is likely

more soluble in polar organic

solvents like ethanol or

dimethyl sulfoxide (DMSO)

than in nonpolar solvents.

pKa Data not available.

Experimental Protocols
Detailed methodologies for the determination of key physical and structural properties are

outlined below.

Synthesis and Purification
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A reported method for the preparation of N-carbobenzoxy-L-prolinamide involves the reaction

of L-proline with benzyl chloroformate in the presence of an alkali in an organic solvent. The

resulting N-carbobenzoxy-L-proline is then converted to the corresponding acyl chloride and

subsequently reacted with ammonia to yield the final product. The product is then purified by

crystallization.[2]

Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow
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Caption: Workflow for the synthesis and characterization of (s)-Benzyl 2-
carbamoylpyrrolidine-1-carboxylate.

Melting Point Determination
The melting point is a critical indicator of purity.

Apparatus: Capillary melting point apparatus.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/CN104086475A/en
https://www.benchchem.com/product/b554354?utm_src=pdf-body-img
https://www.benchchem.com/product/b554354?utm_src=pdf-body
https://www.benchchem.com/product/b554354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small, finely powdered sample of the compound is packed into a capillary tube.

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first liquid appears and the temperature at which the entire

sample becomes liquid are recorded as the melting range.

¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of

the molecule.

Apparatus: NMR Spectrometer.

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

Procedure:

A small amount of the purified sample is dissolved in the deuterated solvent.

The solution is transferred to an NMR tube.

The ¹H-NMR spectrum is acquired.

Reported Data: ¹H-NMR (500Hz, CDCl₃) δ: 7.23-7.40 (m, 5H), 6.72 (s), 6.13 (s), 5.98 (s, 2H),

5.08-5.18 (m, 2H), 4.29-4.34 (m, 1H), 3.42-3.53 (m, 2H), 2.28 (s), 2.14 (s, 2H), 1.87-2.03 (m,

2H).[2]

Optical Purity Determination
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard

method to determine the enantiomeric excess (optical purity) of a chiral compound.

Apparatus: HPLC system with a chiral column.

Procedure:
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A solution of the compound is prepared in a suitable mobile phase.

The solution is injected into the HPLC system.

The separation of the enantiomers is achieved on the chiral column.

The area under the peak for each enantiomer is integrated.

The optical purity is calculated based on the relative peak areas.

Biological Context and Potential Applications
While specific biological activity or involvement in signaling pathways for (s)-Benzyl 2-
carbamoylpyrrolidine-1-carboxylate has not been extensively reported, its structural class—

chiral proline derivatives—is of significant interest in drug discovery. Proline and its analogs are

known to be crucial components of many biologically active molecules and are often used as

chiral building blocks in the synthesis of pharmaceuticals. They can induce specific

conformations in peptides and peptidomimetics, which is critical for their interaction with

biological targets such as enzymes and receptors.

The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide

backbone, which can lead to enhanced binding affinity and selectivity. The carbamoyl group

can participate in hydrogen bonding interactions, a key feature in molecular recognition at the

active site of a protein. The benzyloxycarbonyl group serves as a protecting group in synthesis

but can also contribute to the overall lipophilicity and binding characteristics of the molecule.

Given these features, (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate holds potential as a

scaffold or intermediate in the design of inhibitors for various enzymes, such as proteases or

peptidases, or as a component in the synthesis of constrained peptides with therapeutic

potential. Further biological screening and derivatization of this compound could lead to the

discovery of novel drug candidates.

Logical Relationship in Drug Discovery
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Role of Chiral Proline Derivatives in Drug Discovery
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Caption: The role of chiral proline derivatives in drug discovery.
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Conclusion
This technical guide provides a summary of the currently available physical property data for

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. While key parameters such as melting

point, boiling point, and density have been reported, further experimental determination of

properties like solubility in various solvents and pKa would be beneficial for its application in

drug development. The provided experimental protocols offer a standardized approach for the

characterization of this and similar compounds. The structural features of this molecule suggest

its potential as a valuable tool in the design and synthesis of novel therapeutic agents,

warranting further investigation into its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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